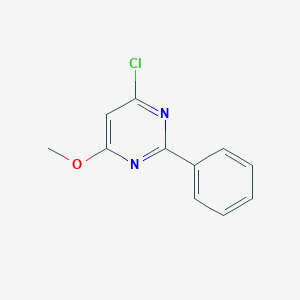

4-Chloro-6-methoxy-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTGOHDLYMJRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Pyrimidine Derivatives in Contemporary Organic and Medicinal Chemistry Research

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. semanticscholar.orgamazonaws.com Its derivatives are not merely laboratory curiosities; they are integral components of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. researchgate.net

The versatility of the pyrimidine core allows for extensive functionalization, giving rise to a vast library of compounds with diverse biological activities. semanticscholar.org Researchers have successfully developed pyrimidine-based drugs targeting a spectrum of diseases. For instance, compounds like Imatinib and Minoxidil, which contain a pyrimidine moiety, are used in anticancer and antihypertensive therapies, respectively. researchgate.net The pyrimidine framework is also found in antivirals like Zidovudine and antibacterials such as Trimethoprim. researchgate.net The widespread presence of this heterocycle in biologically active molecules underscores the continuous drive in research to synthesize and explore new derivatives. semanticscholar.orgamazonaws.com

The development of efficient synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the ability of chemists to create substituted pyrimidines. semanticscholar.orgmdpi.comresearchgate.net These methods offer a powerful toolkit for forging carbon-carbon and carbon-heteroatom bonds with high precision and in good yields, enabling the construction of complex molecular frameworks from readily available halogenated pyrimidines. semanticscholar.orgresearchgate.netnih.gov This synthetic accessibility fuels the ongoing exploration of pyrimidine derivatives for new applications in materials science and, most prominently, in the search for next-generation pharmaceuticals. amazonaws.com

Distinctive Structural Features and Research Potential of 4 Chloro 6 Methoxy 2 Phenylpyrimidine

De Novo Synthesis Strategies Towards the Pyrimidine Core

The de novo synthesis of the pyrimidine ring system involves the assembly of the heterocyclic core from non-cyclic starting materials. These foundational strategies are paramount for creating the fundamental structure, which can then be further elaborated.

Cyclocondensation Routes for this compound Framework Construction

A primary and well-established method for constructing the pyrimidine ring is through the cyclocondensation reaction of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com For the synthesis of the 2-phenylpyrimidine (B3000279) skeleton, benzamidine (B55565) is the requisite N-C-N building block. This is typically reacted with a derivative of malonic acid, such as diethyl malonate, in the presence of a base like sodium ethoxide.

This initial reaction does not directly yield this compound but instead produces the key intermediate, 2-phenyl-4,6-dihydroxypyrimidine. This dihydroxy intermediate is a crucial precursor that requires subsequent functionalization steps—specifically, chlorination and methoxylation—to arrive at the target compound. The hydroxyl groups exist in tautomeric equilibrium with their keto forms (pyrimidinones). The conversion of these hydroxyl groups into the desired chloro and methoxy substituents is addressed in the functionalization section below. This stepwise approach, beginning with the foundational cyclocondensation, provides a versatile entry into a wide range of substituted 2-phenylpyrimidines.

Multi-Component Approaches to Substituted Pyrimidines

Reflecting a more modern and efficient approach to chemical synthesis, multi-component reactions (MCRs) allow for the construction of complex molecules like substituted pyrimidines in a single step from three or more starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate libraries of diverse products. nih.govbohrium.com

A notable sophisticated MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of an amidine with up to three different alcohol molecules. nih.govbohrium.comorganic-chemistry.org This methodology proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to the aromatic pyrimidine ring with the liberation of hydrogen and water. bohrium.comorganic-chemistry.org The use of specialized PN5P-Ir–pincer complexes has been shown to be highly efficient for this transformation, providing access to highly decorated and unsymmetrically substituted pyrimidines in high yields. nih.govbohrium.comorganic-chemistry.org By selecting benzamidine and appropriate alcohol building blocks, this method can be adapted to construct the 2-phenylpyrimidine core.

| Amidine | Alcohol 1 | Alcohol 2 | Product | Yield |

|---|---|---|---|---|

| Acetamidine HCl | 1-Propanol | 1-Propanol | 4,6-Diethyl-2-methylpyrimidine | 91% |

| Benzamidine HCl | Ethanol | Ethanol | 4,6-Dimethyl-2-phenylpyrimidine | 88% |

| Benzamidine HCl | 1-Butanol | 1-Butanol | 4,6-Dipropyl-2-phenylpyrimidine | 85% |

| Acetamidine HCl | Cyclohexanol | Methanol | 4-Cyclohexyl-2,6-dimethylpyrimidine | 71% |

Advanced Functionalization and Derivatization from Precursor Pyrimidines

This synthetic paradigm begins with a pre-formed pyrimidine ring, which is then chemically modified to introduce the desired substituents. This approach is often highly effective for achieving specific substitution patterns through regioselective reactions. The common starting point for the synthesis of this compound via this route is 2-phenyl-4,6-dichloropyrimidine, which can be prepared from the corresponding 4,6-dihydroxy intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms on a dichloropyrimidine ring are susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The high reactivity of the 4 and 6 positions on the pyrimidine ring makes this an ideal method for introducing substituents like the methoxy group.

To synthesize this compound from 2-phenyl-4,6-dichloropyrimidine, a regioselective mono-methoxylation is required. In a symmetrically substituted precursor like 2-phenyl-4,6-dichloropyrimidine, the C-4 and C-6 positions are electronically equivalent. However, selective mono-substitution can often be achieved by carefully controlling the reaction conditions, primarily by using one equivalent of the nucleophile at a controlled temperature.

The reaction is typically performed by treating a solution of 2-phenyl-4,6-dichloropyrimidine with one equivalent of sodium methoxide (NaOMe) in a suitable solvent such as methanol or an inert solvent like THF. The alkoxide ion (MeO⁻) attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of the C-O bond. While a mixture of 4-chloro-6-methoxy and 6-chloro-4-methoxy products could theoretically form, they are identical. The key is to prevent di-substitution by limiting the amount of sodium methoxide.

| Starting Material | Reagent (1 equiv.) | Solvent | Product |

|---|---|---|---|

| 2-Phenyl-4,6-dichloropyrimidine | Sodium Methoxide (NaOMe) | Methanol/THF | This compound |

An alternative and highly convergent strategy involves the preparation of a 2-phenyl-4-hydroxy-6-methoxypyrimidine intermediate, followed by the conversion of the C-4 hydroxyl group into a chloro group. The hydroxyl group itself is a poor leaving group for nucleophilic substitution, but it can be readily converted into a good leaving group and replaced with chlorine.

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). atlantis-press.com The reaction involves heating the 4-hydroxypyrimidine (B43898) precursor in POCl₃, often with a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst and acid scavenger. google.com Modern, more sustainable methods have been developed that utilize equimolar amounts of POCl₃ in a solvent-free process at high temperatures in a sealed reactor, which is advantageous for large-scale preparations due to reduced waste and enhanced safety. nih.gov This final chlorination step is a robust and widely used method to access the activated 4-chloropyrimidine (B154816) moiety, completing the synthesis of the target molecule. A related patent describes the conversion of 4-chloro-6-methoxypyrimidine (B185298) into 4,6-dichloropyrimidine (B16783) using phosphorus oxychloride in the presence of an anhydrous organic amine, highlighting the utility of POCl₃ for such chloro-de-alkoxylation/chlorination reactions. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, provides the most powerful and versatile tools for forming the carbon-carbon bonds necessary for synthesizing 2-phenylpyrimidine derivatives. The Suzuki-Miyaura coupling is a preeminent example, though other palladium-catalyzed methods also offer effective pathways for pyrimidine functionalization.

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound synthesis, a common precursor is 2,4-dichloro-6-methoxypyrimidine. The reaction involves coupling this dihalogenated pyrimidine with phenylboronic acid. However, a significant challenge in this synthesis is controlling the regioselectivity. The two chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring are both susceptible to oxidative addition. Research has shown that the reaction of 2,4-dichloro-6-methoxypyrimidine with phenylboronic acid using a Pd(PPh₃)₄ catalyst can lead to a mixture of both the desired this compound and its isomer, 2-chloro-4-methoxy-6-phenylpyrimidine, with little to no selectivity observed between the two products. mdpi.com

The reactivity of different halogens can be exploited to achieve selectivity. For instance, in related dihalopurine systems, a 2,6-dichloropurine (B15474) derivative reacted preferentially at the C-6 position, whereas a 6-chloro-2-iodopurine (B104377) derivative coupled selectively at the C-2 position, demonstrating that the more reactive C-I bond undergoes oxidative addition preferentially. researchgate.net This principle can be applied to pyrimidine synthesis to direct the introduction of the phenyl group to the desired position.

A study on the Suzuki-Miyaura coupling of various 2,4-dihalogenated pyrimidines highlights the challenges and outcomes.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are employed for pyrimidine functionalization. These include the Kumada and Negishi couplings, which utilize organomagnesium (Grignard reagents) and organozinc nucleophiles, respectively. These methods can be effective for introducing aryl and alkyl groups at specific positions on the pyrimidine ring, sometimes offering advantages over Suzuki conditions, especially for installing challenging groups like 2-pyridyl. nih.gov

Direct C-H arylation represents another significant strategy, avoiding the need for pre-halogenated substrates. mdpi.com This approach involves the palladium-catalyzed coupling of a C-H bond in the pyrimidine ring directly with an aryl halide or equivalent. nih.govresearchgate.net For example, methods have been developed for the C-H arylation of pyridines and related heterocycles using aryl triflates, which can offer regioselective functionalization at positions that might be difficult to access through traditional cross-coupling of halo-pyrimidines. researchgate.net These advanced methods, often mediated by a combination of palladium catalysts and other agents like photoredox catalysts, provide a more atom-economical route to functionalized pyrimidines. rsc.org

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing the synthesis of this compound and its analogs involves a focus on improving efficiency, reducing waste, and enhancing selectivity. This is achieved through the adoption of modern technologies like microwave-assisted synthesis, the development of more active and stable catalysts, and a deep understanding of how reaction parameters like solvents influence the outcome.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netrsc.org The use of microwave irradiation can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. researchgate.net In the synthesis of pyrimidine derivatives, microwave protocols have been successfully applied to Suzuki-Miyaura coupling reactions. mdpi.com For example, the coupling of 2,4-dichloropyrimidines with various aryl boronic acids under microwave conditions has been shown to be a quick and efficient route to C4-substituted pyrimidines. mdpi.com This technology offers a straightforward and efficient synthetic procedure for producing a diverse set of substituted pyrimidines. tsijournals.comnih.gov The one-pot nature of some microwave-assisted cycloaddition reactions further enhances their appeal by simplifying procedures and reducing waste. mdpi.com

Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

The heart of a successful cross-coupling reaction is the catalyst system. Research has focused on developing highly efficient palladium catalysts and ligand scaffolds to improve reaction rates, lower catalyst loadings, and control selectivity. rsc.org For Suzuki-Miyaura reactions, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst. mdpi.com

More advanced catalyst systems include those based on N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). Pd/IPr systems have demonstrated excellent control of selectivity in the cross-coupling of dichloroheteroarenes. nih.gov In some cases, these systems can promote C4-selective coupling, leaving the C2-chloride available for subsequent reactions. nih.gov The development of highly active catalysts has also enabled reactions to be performed with extremely low catalyst loadings (e.g., 50 ppm of Pd), which is crucial for large-scale industrial synthesis and reduces the environmental impact. rsc.org The formation of catalytically relevant species, such as Pd(I) dimers, from precatalysts is an area of active investigation to better understand and optimize catalyst performance. nih.gov

The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and, most importantly, the selectivity of palladium-catalyzed cross-coupling reactions. hes-so.chbeilstein-journals.org Solvents can stabilize catalytic intermediates, modulate the activity of reagents, and in some cases, dictate the reaction pathway. hes-so.chnih.gov

In the Suzuki-Miyaura coupling of substrates with multiple reactive sites, such as dihalopyrimidines, the polarity of the solvent can induce a switch in selectivity. nih.gov For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene (B28343) favor reaction at the chloride position, while polar aprotic solvents such as acetonitrile (B52724) (MeCN) or DMF can favor reaction at the triflate position. nih.gov This effect is attributed to the ability of polar solvents to stabilize certain transition states in the catalytic cycle. nih.gov The screening of various solvents is therefore an essential step in optimizing the synthesis of a specific isomer. For the coupling of 2,4-dichloropyrimidine, non-polar 1,4-dioxane (B91453) was found to be a highly effective solvent when used with a Pd(PPh₃)₄ catalyst. mdpi.com Aqueous solvent systems are also gaining traction due to their low cost, non-toxicity, and ability to dissolve inorganic bases effectively, with mixtures like methanol/water proving highly efficient for Suzuki couplings. researchgate.net

Influence of Solvent on Suzuki-Miyaura Coupling Yield

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Methoxy 2 Phenylpyrimidine

Nucleophilic Substitution Patterns and Mechanisms

The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions. In 4-Chloro-6-methoxy-2-phenylpyrimidine, the primary sites for nucleophilic attack are the C-4 and C-6 positions.

In nucleophilic aromatic substitution reactions involving pyrimidines, the reactivity of leaving groups generally follows the order F > Cl > Br > I when the rate-determining step is the initial attack of the nucleophile. nih.gov The C-4 and C-6 positions of the pyrimidine ring are electronically analogous and highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogens. wikipedia.orgstackexchange.com

For this compound, a significant difference in reactivity exists between the C-4 chloro and the C-6 methoxy (B1213986) substituents. The chloride ion is a much better leaving group than the methoxide (B1231860) ion. Consequently, nucleophilic substitution occurs almost exclusively at the C-4 position, displacing the chlorine atom. This high regioselectivity is a key feature of its chemistry, allowing for the selective introduction of various functional groups at this position.

Studies on related polysubstituted pyrimidines confirm this selectivity. For instance, in reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines, the displacement of a chloride at the C-4 position is favored. researchgate.net This inherent selectivity makes this compound a predictable and reliable building block in sequential synthesis. nih.gov The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate, which then expels the chloride ion to yield the final substituted product. stackexchange.com

Table 1: Regioselectivity in Nucleophilic Substitution

| Position | Substituent | Leaving Group Ability | Reactivity towards Nucleophiles |

|---|---|---|---|

| C-4 | Chloro (-Cl) | High | Preferred site of attack |

| C-6 | Methoxy (-OCH₃) | Low | Generally unreactive under standard SNAr conditions |

While the standard SNAr pathway is common, pyrimidines can also react via an alternative mechanism known as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway is particularly relevant for the amination of chloropyrimidines when using powerful nucleophiles like sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia. wikipedia.orgnih.gov

The ANRORC mechanism for a chloropyrimidine involves:

Addition: The amide ion attacks an electron-deficient carbon atom of the pyrimidine ring. Unlike the SNAr mechanism, this attack may not be at the carbon bearing the leaving group. For instance, studies on 4-chloro-2-phenylpyrimidine (B179847) have shown that the initial attack of the amide ion occurs at position 6. wur.nl

Ring Opening: The resulting anionic adduct undergoes cleavage of a C-N or C-C bond in the ring, leading to an open-chain intermediate. wikipedia.orgwur.nl

Ring Closure: The open-chain species then undergoes a new intramolecular cyclization, often expelling the original leaving group and forming a new pyrimidine ring where one of the original ring nitrogen atoms may now be an exocyclic amino group. wikipedia.org

Isotope labeling experiments have provided definitive evidence for this mechanism, demonstrating that a ring nitrogen atom can be exchanged with the nitrogen from the nucleophile. wikipedia.org Although less common than the SNAr pathway, the possibility of an ANRORC mechanism must be considered when this compound is subjected to very strong, unhindered nucleophiles, as it can lead to rearranged products. wikipedia.orgacs.org

Transformations and Derivatization Reactions Involving this compound

The distinct reactivity of the substituents allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular architectures.

The most common transformation of this compound is the nucleophilic displacement of the C-4 chlorine atom.

Aminopyrimidine Derivatives: Reaction with a variety of primary and secondary amines, including aliphatic amines, anilines, and other aromatic amines, readily yields the corresponding 4-amino-6-methoxy-2-phenylpyrimidine derivatives. nih.govresearchgate.net These reactions are typically carried out in a suitable solvent, often in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the HCl generated. mdpi.comnih.gov Microwave-assisted synthesis has been shown to be an efficient method for accelerating these transformations. nih.govnanobioletters.com

Alkoxypyrimidine Derivatives: Similarly, treatment with alcohols in the presence of a strong base (to form the more nucleophilic alkoxide) or with pre-formed sodium or potassium alkoxides results in the formation of 4,6-dialkoxy-2-phenylpyrimidine derivatives. nih.gov This reaction provides access to a range of ether-linked pyrimidines. researchgate.net

Table 2: Examples of Derivatization at the C-4 Position

| Reagent | Product Type | Reaction Conditions |

|---|---|---|

| R¹R²NH (e.g., Piperidine, Aniline) | 4-Aminopyrimidine | Heat, optional base (e.g., Et₃N) |

| ROH / Base (e.g., NaH) | 4-Alkoxypyrimidine | Anhydrous solvent |

| NaOR (e.g., Sodium Ethoxide) | 4-Alkoxypyrimidine | Alcohol solvent |

The phenyl group at the C-2 position can also be chemically modified, typically through electrophilic aromatic substitution. The pyrimidine ring acts as a deactivating group, making the attached phenyl ring less reactive than benzene (B151609) itself.

Nitration of phenyl-substituted pyrimidines has been shown to occur on the phenyl ring. cdnsciencepub.com For example, nitration of 4-phenylpyrimidine (B189444) with mixed nitric and sulfuric acids yields a mixture of ortho- and meta-nitrophenyl products. cdnsciencepub.com By analogy, this compound can be expected to undergo similar electrophilic substitutions such as nitration, halogenation, or sulfonation on the C-2 phenyl ring. The precise regioselectivity (ortho, meta, para) would depend on the specific reaction conditions and the electronic influence of the pyrimidine core. cdnsciencepub.com

Furthermore, modern cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to form new carbon-carbon bonds at the phenyl ring, assuming a pre-functionalized (e.g., brominated) phenyl group is used in the synthesis of the starting pyrimidine. nih.gov

The C-6 methoxy group is significantly less reactive than the C-4 chloro group and is stable under the conditions typically used for nucleophilic substitution at C-4. However, it can be cleaved or modified under more forcing conditions.

Cleavage of the methyl ether to yield the corresponding 6-hydroxypyrimidine (or its tautomeric pyrimidone form) is a common transformation. This is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). nih.govresearchgate.net

In some specific cases, the methoxy group can be displaced. For example, reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine (B178648) leads to displacement of the methoxy group and a subsequent ring transformation. rsc.org While direct displacement on this compound is less favorable, such reactivity highlights that under specific conditions with highly reactive nucleophiles, the C-6 position can be involved in further transformations. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 6 Methoxy 2 Phenylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 4-Chloro-6-methoxy-2-phenylpyrimidine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and pyrimidine (B1678525) rings, as well as the protons of the methoxy (B1213986) group. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The proton on the pyrimidine ring, being in a heteroaromatic system, would also resonate in this region, likely as a singlet. The methoxy group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm mdpi.com.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the phenyl and pyrimidine rings would resonate in the downfield region (δ 110-170 ppm). The carbon attached to the chlorine atom and the carbons of the pyrimidine ring are expected to have distinct chemical shifts influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. The methoxy carbon would appear at a characteristic upfield position, generally in the range of δ 50-60 ppm mdpi.comrsc.org. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these proton and carbon signals and confirm the connectivity between the different structural fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.4 - 8.3 (m) | - |

| Pyrimidine-H | ~6.8 - 7.2 (s) | - |

| Methoxy-H | ~3.9 (s) | - |

| Phenyl-C | - | 128.0 - 138.0 |

| Pyrimidine-C | - | 110.0 - 170.0 |

| Methoxy-C | - | ~55.0 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₉ClN₂O), the calculated exact mass is 220.04034 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this value with high accuracy (typically within 5 ppm).

Beyond molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely involve the cleavage of the bonds adjacent to the heteroatoms and the aromatic rings. Common fragmentation pathways could include the loss of a chlorine radical (Cl•), a methyl radical (•CH₃) from the methoxy group, or a neutral molecule of carbon monoxide (CO) or formaldehyde (CH₂O) miamioh.edulibretexts.orgnih.govmdpi.com. The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an intensity of approximately one-third of the ³⁵Cl peak miamioh.edu.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺ | C₁₁H₉³⁵ClN₂O | 220.0403 | Molecular Ion |

| [M+2]⁺ | C₁₁H₉³⁷ClN₂O | 222.0374 | Isotope Peak |

| [M-CH₃]⁺ | C₁₀H₆ClN₂O | 205.0168 | Loss of a methyl radical |

| [M-Cl]⁺ | C₁₁H₉N₂O | 185.0715 | Loss of a chlorine radical |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Phenyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and pyrimidine rings would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group should produce a strong band, typically in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, usually between 800 and 600 cm⁻¹ researchgate.netijirset.comscialert.net.

Raman spectroscopy provides complementary information to FT-IR. While C=O, O-H, and N-H bonds typically give strong IR signals, C=C, C-C, and other symmetrical bonds often produce strong Raman signals. For this molecule, the symmetric breathing vibrations of the aromatic rings would be prominent in the Raman spectrum. The combination of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule nih.govsemanticscholar.org.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | 2950 - 2850 |

| C=C / C=N Stretch (Aromatic) | 1650 - 1400 | 1650 - 1400 |

| C-O Stretch (Methoxy) | 1250 - 1000 | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions associated with the conjugated phenyl and pyrimidine ring systems.

The π → π* transitions, which are typically of high intensity, are expected to appear in the range of 200-300 nm. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity and may appear as a shoulder on the π → π* bands or at longer wavelengths nih.govresearchgate.net. The substitution pattern on the pyrimidine and phenyl rings, including the chloro and methoxy groups, will influence the exact position and intensity of these absorption maxima (λmax).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, compounds with extended π-systems, such as this one, have the potential to be fluorescent. If this compound is fluorescent, its emission spectrum would typically be a mirror image of its absorption spectrum and would occur at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence properties, including quantum yield and lifetime, would provide further insight into the electronic structure and excited state dynamics of the molecule researchgate.netmdpi.com.

Table 4: Expected Electronic Spectroscopy Data for this compound

| Parameter | Expected Wavelength Range (nm) | Transition Type |

|---|---|---|

| UV-Vis Absorption (λmax) | 250 - 350 | π → π* and n → π* |

| Fluorescence Emission (λem) | 350 - 450 (if fluorescent) | - |

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

A successful X-ray crystallographic analysis of this compound would provide definitive information on bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the pyrimidine and phenyl rings and reveal the relative orientation of these two rings. For instance, the crystal structure of the closely related 4-Chloro-6-methoxypyrimidin-2-amine shows an essentially planar molecule researchgate.net. It is expected that this compound would also adopt a largely planar conformation to maximize π-system conjugation.

Furthermore, X-ray crystallography elucidates the supramolecular structure, revealing how molecules are packed in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if applicable), π-π stacking between the aromatic rings, or halogen bonding involving the chlorine atom. The crystal structure of 4,6-dichloro-5-methoxypyrimidine, for example, shows short Cl···N contacts that generate a three-dimensional framework researchgate.net. Similar interactions could be anticipated for this compound, influencing its physical properties like melting point and solubility.

Table 5: Expected X-ray Crystallography Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Bond Lengths (e.g., C-Cl) | ~1.74 Å |

| Bond Angles (e.g., C-N-C in pyrimidine) | ~115-125° |

| Intermolecular Interactions | π-π stacking, possible C-H···N or C-H···O interactions |

Computational Chemistry and Theoretical Studies on 4 Chloro 6 Methoxy 2 Phenylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Predictions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density.

Geometry Optimization: A DFT calculation would be used to determine the most stable three-dimensional arrangement of atoms in 4-Chloro-6-methoxy-2-phenylpyrimidine. This process finds the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Predictions: Once the geometry is optimized, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Interpretations

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity Insights: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Spectroscopic Interpretations: The electronic transitions, such as those observed in UV-Visible spectroscopy, can be interpreted based on the transitions of electrons between molecular orbitals, primarily from the HOMO to the LUMO.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can predict the non-linear optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. Pyrimidine (B1678525) derivatives are often studied for these properties. Calculations would involve determining the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are key indicators of a material's NLO response.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would reveal its conformational landscape by exploring different rotational possibilities (e.g., around the bond connecting the phenyl and pyrimidine rings). This provides insight into the molecule's flexibility and the predominant shapes it adopts in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structure.

Predictive Research: If a series of pyrimidine derivatives with known activities (e.g., as enzyme inhibitors or anticancer agents) were available, a QSAR model could be developed. nih.govnih.gov This model would correlate molecular descriptors (calculated parameters representing the physicochemical properties of the molecules) with their biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, including this compound, thereby guiding the design of more potent compounds.

Applications of 4 Chloro 6 Methoxy 2 Phenylpyrimidine in Advanced Chemical Research and Development

Strategic Role as a Versatile Synthetic Building Block in Organic Synthesis

The inherent reactivity of the chloro and methoxy (B1213986) substituents on the pyrimidine (B1678525) ring makes 4-Chloro-6-methoxy-2-phenylpyrimidine a key building block for organic chemists. These functional groups serve as handles for introducing further complexity and functionality, enabling the synthesis of a wide array of novel compounds.

The 2-phenylpyrimidine (B3000279) scaffold is a foundational element in numerous complex heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. The compound serves as a key intermediate for creating other important pyrimidine derivatives. For instance, it can be used in the synthesis of 4,6-dichloropyrimidine (B16783) through a reaction with phosphorus oxychloride in the presence of an organic amine. google.com This transformation is significant as it converts the methoxy group into a second chloro group, providing a di-functionalized intermediate ready for subsequent substitution reactions.

Furthermore, the core structure is a common feature in various enzyme inhibitors. nih.gov Research has demonstrated the synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines, which act as crucial intermediates for these biologically active molecules. nih.gov The synthetic process often involves reactions that displace the chloro or methoxy groups to build larger, more intricate heterocyclic architectures. For example, 4,6-dichloro-2-phenylpyrimidine (B15210), a related compound, can be reacted with β-methoxyethylamine to yield 4-chloro-6-(2-methoxyethylamino)-2-phenylpyrimidine, showcasing the selective reactivity of the chloro positions which is fundamental in building complex structures. prepchem.com

The field of materials science has seen a surge in the development of organic compounds for electronic applications. Pyrimidine derivatives, particularly those with bipolar characteristics, are integral to the creation of materials for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org These materials often function as hosts in the emissive layer of OLED devices. The 2-phenylpyrimidine moiety is a component in some of these advanced bipolar host materials, which are designed to have excellent thermal stability and specific electro-optical properties. rsc.org

While direct synthesis from this compound is a specialized area of research, its structural motifs are highly relevant. The combination of an electron-deficient pyrimidine ring and an electron-rich phenyl group provides a basis for the donor-acceptor structures needed in many high-performance organic materials. researchgate.netrsc.org The reactive sites on the pyrimidine ring allow for the attachment of other functional groups, such as indenocarbazole or biphenyl (B1667301) moieties, to fine-tune the electronic properties and create efficient host materials for phosphorescent OLEDs. rsc.org The potential to use this compound as a starting point for such materials underscores its importance as an intermediate in the development of next-generation organic electronics.

Agrochemical Research and Development Applications

In the agrochemical sector, there is a continuous demand for new active ingredients to manage crop diseases and improve yields, especially in the face of growing resistance to existing treatments. acs.org this compound and its derivatives have become a focal point of research in this area, particularly in the development of fungicides and herbicide safeners.

Researchers have successfully used derivatives of this compound as a scaffold for novel fungicides. A prominent strategy involves combining the phenylpyrimidine structure with the phenoxy group found in highly effective fungicides like azoxystrobin. acs.orgnih.gov This "substructure splicing" approach aims to create hybrid molecules with enhanced or novel fungicidal activity.

In one study, a series of 4-chloro-6-phenoxy-2-phenylpyrimidine analogues were synthesized. acs.orgnih.gov These compounds were then tested against several plant pathogenic fungi. The results showed that some of the newly synthesized derivatives exhibited significant fungicidal activity, in some cases surpassing that of the commercial fungicide pyrimethanil. acs.orgnih.gov

Fungicidal Activity of Selected 4-Chloro-6-phenoxy-2-phenylpyrimidine Derivatives

| Compound | Pathogen | Inhibition Rate at 50 mg/L (%) |

|---|---|---|

| 11 | Sclerotinia sclerotiorum | 85.3 |

| 11 | Thanatephorus cucumeris | 87.2 |

| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 75.6 |

| Pyrimethanil (Control) | Thanatephorus cucumeris | 80.5 |

Data sourced from ACS Omega. acs.orgnih.gov

The crystal structure analysis of the most active compound (compound 11) confirmed the successful construction of the 6-aryloxy-4-chloro-2-phenylpyrimidine skeleton, which consists of two benzene (B151609) rings and a chlorine-substituted pyrimidine ring connected via an oxygen atom. acs.orgnih.gov This line of research highlights the potential for developing new pyrimidine-based fungicides to combat resistant plant pathogens. acs.org

Herbicide safeners are chemical agents that protect crops from herbicide injury without affecting the herbicide's effectiveness against weeds. The compound fenclorim, which is structurally similar to the derivatives (4,6-dichloro-2-phenyl-pyrimidine), is a known commercial herbicide safener. acs.orgnih.gov This has prompted research into whether analogs of this compound could also function as effective safeners.

The same series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives synthesized for fungicidal testing were also evaluated for their herbicide safening properties. acs.orgnih.gov The results were promising, with several compounds showing excellent safening activity, significantly outperforming fenclorim in protecting rice seedlings from the herbicide pretilachlor.

Herbicide Safener Activity of Selected Derivatives on Rice Seedlings

| Compound | Parameter | Safening Index (%) |

|---|---|---|

| 3 | Fresh Weight | 87.5 |

| 5 | Plant Height | 81.3 |

| 25 | Root Length | 79.5 |

| Fenclorim (Control) | Fresh Weight | 65.2 |

| Fenclorim (Control) | Plant Height | 60.1 |

| Fenclorim (Control) | Root Length | 55.4 |

Data sourced from ACS Omega. acs.orgnih.gov

These findings indicate that the 2-phenylpyrimidine scaffold is a viable template for creating new and improved herbicide safeners. nih.gov

To guide the future design of more potent agrochemicals, understanding the structure-activity relationship (SAR) is crucial. For the series of 4-chloro-6-phenoxy-2-phenylpyrimidine derivatives, researchers have analyzed how different chemical substituents on the phenoxy ring influence their biological activities. acs.orgnih.gov

For fungicidal activity, it was observed that the type, position, and number of substituents on the benzene ring attached to the ether oxygen had a significant impact. For example, compound 11, which has a 2,4,6-trichloro substitution pattern on the phenoxy ring, showed the highest activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris. acs.org

In terms of herbicide safener activity, the SAR study revealed different trends. For instance, compound 3, with a 2,4-dichloro substitution, was most effective at protecting the fresh weight of the crop. acs.orgnih.gov Compound 5, containing a 2-chloro-4-(trifluoromethyl)phenoxy group, provided the best protection for plant height. acs.orgnih.gov These detailed SAR studies are invaluable for the rational design of new agrochemical candidates with optimized fungicidal or safener properties based on the versatile 2-phenylpyrimidine structure. acs.org

Materials Science and Photonics Research

The inherent properties of the pyrimidine ring, such as its electron-accepting nature and its ability to participate in various chemical transformations, have led to its incorporation into a range of advanced materials. The specific substitution pattern of this compound offers multiple reaction sites for further chemical elaboration, making it a key intermediate in the development of new materials with tailored properties.

Synthesis of Polymers with Enhanced Properties

While direct polymerization of this compound is not widely documented, the core pyrimidine structure is a key component in the synthesis of novel semiconducting polymers. Research has shown that pyrimidine derivatives can be utilized to create conjugated polymers through reactions such as aldol (B89426) condensation. For instance, polymers synthesized from 2-decyloxy-4,6-dimethylpyrimidine and various aromatic dialdehydes have demonstrated interesting semiconducting properties. rsc.org The presence of the reactive chloro group and the phenyl and methoxy substituents on this compound provides a versatile platform for creating a variety of polymer structures. The chloro atom can be substituted through cross-coupling reactions, allowing for the introduction of different functional groups and the extension of the polymer chain. The phenyl group can influence the polymer's solubility and morphology, while the methoxy group can modulate its electronic properties. The potential exists to synthesize polymers with enhanced thermal stability, charge-transport capabilities, and photophysical properties for applications in organic electronics.

Development of Fluorescent Dyes and Optical Materials

The pyrimidine scaffold is a well-established component in the design of fluorescent molecules due to its electron-deficient nature. This characteristic is often exploited in the creation of "push-pull" systems, where the pyrimidine acts as the electron acceptor (the "pull") and is coupled with an electron-donating group (the "push"). This intramolecular charge transfer (ICT) can lead to strong fluorescence.

Recent studies have highlighted the potential of pyrimidine derivatives in the development of advanced optical materials, including fluorescent probes and materials for organic light-emitting devices (OLEDs). For example, pyrimidine-based diboron (B99234) complexes have been synthesized as novel fluorescent dyes, exhibiting solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. nih.gov Furthermore, pyrimidine derivatives have been investigated as blue emitters in OLEDs, with some demonstrating high photoluminescence quantum yields. spiedigitallibrary.orgrsc.org The introduction of a trifluoromethyl group to pyridine- and pyrimidine-based systems has been shown to yield fluorescent probes suitable for bioimaging. nih.gov

The structure of this compound, with its potential for modification at the chloro position, allows for the straightforward introduction of various donor groups to create novel push-pull fluorophores. The phenyl and methoxy groups can further tune the photophysical properties of the resulting dyes.

| Pyrimidine-Based Fluorescent System | Key Features | Potential Application | Reference |

| Pyrimidine-based diboron complexes | Solvatochromism, solid-state fluorescence | Fluorescent dyes | nih.gov |

| CF₃-Substituted Pyrimidine Derivatives | Aggregation-induced emission | Bioimaging probes | nih.gov |

| Acridan–pyrimidine D–A molecules | Thermally activated delayed fluorescence (TADF) | Blue emitters for OLEDs | rsc.org |

| Pyrimidine-based FONPs | Selective fluorescence enhancement | Bacterial detection | rsc.org |

Exploration in the Design of Enzyme Inhibitors and Chemical Probes (non-clinical)

The pyrimidine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. This has led to the widespread use of pyrimidine derivatives in the design of enzyme inhibitors and chemical probes for non-clinical research purposes.

The 4-phenylaminopyrimidine core, which can be readily synthesized from 4-chloro-6-substituted phenyl pyrimidines, is a common feature in numerous potent enzyme inhibitors. nih.gov The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the substituents on the ring can be tailored to fit into the specific binding pockets of target enzymes.

For instance, pyrimidine derivatives have been successfully developed as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling pathways. A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors. nih.gov More recently, 4,6-disubstituted pyrimidine derivatives have been synthesized and evaluated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a potential target in neurodegenerative diseases. frontiersin.org

Beyond enzyme inhibition, the pyrimidine scaffold is also a valuable component in the design of chemical probes. These are small molecules used to study biological systems by selectively binding to a specific protein or other target. Pyrimidine-based frameworks have been used to create probes for exploring protein-protein interactions and for bioimaging applications. nih.govacs.org For example, pyrimidine-BODIPY conjugates have been designed as dual-functional probes for imaging and studying cellular processes. frontiersin.org The versatility of the pyrimidine core allows for the creation of diverse molecular shapes and the incorporation of reporter groups, such as fluorophores, making them ideal for use as chemical probes.

| Target/Application | Pyrimidine-Based Compound Class | Key Findings | Reference |

| Enzyme Inhibition | 4-Phenylamino-6-phenyl-pyrimidines | Common core of many important enzyme inhibitors. | nih.gov |

| Kinase Inhibition (Src/Abl) | 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Potent dual inhibitors with antiproliferative activity. | nih.gov |

| Kinase Inhibition (MARK4) | 4,6-Disubstituted pyrimidines | Identified as potential inhibitors for neurodegenerative disease research. | frontiersin.org |

| Protein-Protein Interactions | Pyrimidine-embedded polyheterocycles | Novel scaffolds for targeting challenging protein interactions. | nih.gov |

| Bioimaging | Pyrimidine-BODIPY probes | Dual-functional probes for imaging and therapeutic studies. | frontiersin.org |

Future Directions and Emerging Research Avenues for 4 Chloro 6 Methoxy 2 Phenylpyrimidine

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. powertechjournal.com The future of synthesizing 4-Chloro-6-methoxy-2-phenylpyrimidine lies in the adoption of green chemistry principles to enhance sustainability. researchgate.net Research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign.

Key strategies include the use of multicomponent reactions (MCRs) which can form the pyrimidine core in a single step from simple precursors, thereby maximizing atom economy. tandfonline.com The exploration of alternative, renewable starting materials and less toxic solvents is a critical avenue. powertechjournal.com For instance, employing water as a solvent and utilizing microwave or ultrasound irradiation can lead to significantly reduced reaction times and energy consumption. tandfonline.com Metal-free catalytic systems are also gaining traction as they avoid the environmental and economic issues associated with heavy metal catalysts. researchgate.net The development of a Pot, Atom, and Step Economic (PASE) synthesis would be a significant leap forward for the industrial production of this and related pyrimidines. tandfonline.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Often derived from petrochemicals | Exploration of renewable feedstocks |

| Solvents | Often uses hazardous organic solvents | Use of water, ionic liquids, or solvent-free conditions powertechjournal.com |

| Catalysts | May use stoichiometric or toxic metal catalysts | Use of reusable, non-toxic, or metal-free catalysts powertechjournal.com |

| Energy Input | Often requires high temperatures and long reaction times | Microwave/ultrasound-assisted synthesis for reduced energy use tandfonline.com |

| Waste Generation | Can produce significant by-products and waste | High atom economy, minimizing waste through MCRs tandfonline.com |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net The integration of the synthesis of this compound into a flow chemistry system could revolutionize its production. researchgate.net This approach allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.net

Exploitation of Novel Catalytic Systems for Challenging Transformations

The functionalization of the pyrimidine core presents both challenges and opportunities. The development of novel catalytic systems is crucial for accessing a wider range of derivatives of this compound with unique properties. A significant area of research is the direct C-H bond activation, which allows for the introduction of new functional groups onto the pyrimidine ring without the need for pre-functionalized substrates. nih.govresearchgate.net This approach is highly atom-economical and can be used to create complex molecules in fewer steps.

Photoredox catalysis is another emerging field that has shown great promise for the synthesis and functionalization of heterocyclic compounds. nih.govyoutube.com By using light to initiate chemical reactions, photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods. youtube.com For this compound, this could open up new avenues for creating novel derivatives with enhanced biological or material properties. The development of metal-free catalytic systems for these transformations is also a key goal to improve the sustainability of the processes. rsc.org

Advanced Computational Insights into Complex Reaction Pathways and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions. nano-ntp.com For this compound, advanced computational methods like Density Functional Theory (DFT) can offer deep insights into reaction mechanisms, transition states, and the factors that control selectivity. nih.govrsc.org This understanding is invaluable for optimizing existing synthetic routes and for the rational design of new, more efficient pathways.

In silico studies can be used to:

Predict the reactivity of different positions on the pyrimidine ring, guiding the development of selective functionalization strategies. nano-ntp.com

Model the interaction of the molecule with catalysts, helping to design more effective catalytic systems. nih.gov

Simulate reaction energetics to identify the most favorable reaction conditions, reducing the need for extensive experimental screening. rsc.org

Explore the potential for novel cycloaddition reactions or ring-transformation pathways.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new chemistry related to this compound.

Table 2: Applications of Computational Chemistry in Pyrimidine Research

| Computational Method | Application | Potential Benefit for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. nih.govtandfonline.com | Optimization of synthetic routes, prediction of reactivity. nih.gov |

| Molecular Docking | Prediction of binding modes with biological targets. nih.gov | Guiding the design of derivatives with potential biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov | Predicting the activity of novel derivatives before synthesis. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its interactions. nih.gov | Understanding conformational preferences and binding stability. |

Unexplored Applications in Analytical Chemistry and Environmental Science

Beyond its role as a synthetic intermediate, this compound may possess properties that make it valuable in other scientific domains.

Analytical Chemistry: The structural rigidity and distinct mass spectral fragmentation pattern of this compound could make it an excellent internal standard for the quantification of related compounds in complex matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its unique structure would allow for clear differentiation from analytes of interest.

Environmental Science: The pyrimidine core is found in many biologically active compounds, including pesticides and pharmaceuticals. tandfonline.com Understanding the environmental fate of such compounds is crucial. This compound could serve as a model compound for degradation studies . Investigating its photochemical, microbial, and hydrolytic degradation pathways could provide valuable insights into the environmental persistence and transformation of more complex pyrimidine-based pollutants. creative-proteomics.com The degradation products could be identified and their potential environmental impact assessed.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock new applications for this versatile compound.

Q & A

Q. Which enzymatic targets are most sensitive to modifications of the pyrimidine core?

- Methodology : High-throughput screening against kinase panels (e.g., EGFR, VEGFR2) identifies selectivity profiles. Molecular docking (AutoDock Vina) predicts binding modes, with methoxy and phenyl groups forming hydrophobic interactions in the ATP-binding pocket. Mutagenesis studies validate key residues (e.g., Lys532 in EGFR) critical for inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.